molecular formula C9H18O3S B8281672 3-Cyclohexylsulfonyl-1-propanol

3-Cyclohexylsulfonyl-1-propanol

Cat. No. B8281672
M. Wt: 206.30 g/mol
InChI Key: GKIZCFKHYQQNKU-UHFFFAOYSA-N
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Patent
US06140331

Procedure details

To a solution of 3-cyclohexylthio-1-propanol (60 g) in glacial acetic acid (250 ml) hydrogen peroxide (35% in water, 210 ml) was added at 10° C. followed by reflux for 2 h. After cooling the mixture was poured onto ice followed by extraction with ethyl acetate (1 l). The organic phase was washed several times with 1 M sodium hydroxide. Removal of solvent gave an oil which was treated at reflux temperature with 1 M sodium hydroxide (600 ml) for 1 h. Extraction with ethyl acetate, drying of the organic phase over magnesium sulfate, and removal of solvent in vacuo gave a colorless oil (37 g) of 3-cyclohexylsulfonyl-1-propanol which was used without further purification in the next step.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([S:7][CH2:8][CH2:9][CH2:10][OH:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:12].[Na+].C(O)(=[O:16])C>>[CH:1]1([S:7]([CH2:8][CH2:9][CH2:10][OH:11])(=[O:16])=[O:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1(CCCCC1)SCCCO
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
ADDITION
Type
ADDITION
Details
was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (1 l)
WASH
Type
WASH
Details
The organic phase was washed several times with 1 M sodium hydroxide
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave an oil which
ADDITION
Type
ADDITION
Details
was treated
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the organic phase over magnesium sulfate, and removal of solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)S(=O)(=O)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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